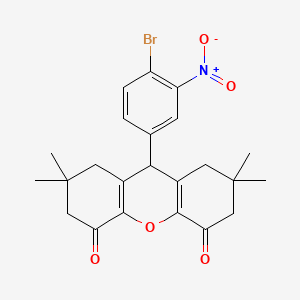![molecular formula C46H24N6O11 B11107567 N-(1,3-Dioxoisoindol-2-YL)-2-[4-(4-{5-[(1,3-dioxoisoindol-2-YL)carbamoyl]-1,3-dioxoisoindol-2-YL}phenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B11107567.png)
N-(1,3-Dioxoisoindol-2-YL)-2-[4-(4-{5-[(1,3-dioxoisoindol-2-YL)carbamoyl]-1,3-dioxoisoindol-2-YL}phenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-{4-[4-(5-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]CARBONYL}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-5-ISOINDOLINECARBOXAMID is a complex organic compound characterized by multiple isoindoline and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-{4-[4-(5-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]CARBONYL}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-5-ISOINDOLINECARBOXAMID typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline derivatives, followed by the coupling of these intermediates with phenyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-{4-[4-(5-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]CARBONYL}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-5-ISOINDOLINECARBOXAMID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The phenyl groups in the compound can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with fewer double bonds or altered functional groups.
Scientific Research Applications
N-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-{4-[4-(5-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]CARBONYL}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-5-ISOINDOLINECARBOXAMID has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a precursor for manufacturing specialized chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-{4-[4-(5-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]CARBONYL}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-5-ISOINDOLINECARBOXAMID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-{4-[4-(5-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]CARBONYL}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-5-ISOINDOLINECARBOXAMID
- N-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-{4-[4-(5-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]CARBONYL}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-5-ISOINDOLINECARBOXAMID
Uniqueness
The uniqueness of N-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-{4-[4-(5-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]CARBONYL}-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-5-ISOINDOLINECARBOXAMID lies in its complex structure, which allows for diverse chemical modifications and interactions with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C46H24N6O11 |
|---|---|
Molecular Weight |
836.7 g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-[4-[4-[5-[(1,3-dioxoisoindol-2-yl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenoxy]phenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C46H24N6O11/c53-37(47-51-43(59)29-5-1-2-6-30(29)44(51)60)23-9-19-33-35(21-23)41(57)49(39(33)55)25-11-15-27(16-12-25)63-28-17-13-26(14-18-28)50-40(56)34-20-10-24(22-36(34)42(50)58)38(54)48-52-45(61)31-7-3-4-8-32(31)46(52)62/h1-22H,(H,47,53)(H,48,54) |
InChI Key |
OFJJXYBFGGESGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)OC6=CC=C(C=C6)N7C(=O)C8=C(C7=O)C=C(C=C8)C(=O)NN9C(=O)C1=CC=CC=C1C9=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(1E)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11107486.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B11107487.png)
![N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B11107489.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-{[(2-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11107494.png)
![N-(2,4-Dimethylphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11107514.png)
![(5E)-5-benzylidene-3-{[(3-bromophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11107530.png)
![3-({5-[(2-Ethoxy-2-oxoethyl)(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B11107533.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11107536.png)
![2-(cyclohexyloxy)-N,N-dimethyl-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium](/img/structure/B11107545.png)
![ethyl 8-chloro-2-[(4-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B11107550.png)

![2-{2-[(4-Methylphenyl)sulfanyl]-3-oxo-1,3-diphenylpropyl}propanedinitrile](/img/structure/B11107559.png)
![N-[4-(1-adamantyl)phenyl]-2,2,2-triphenylacetamide](/img/structure/B11107575.png)
![5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-8-nitro-](/img/structure/B11107578.png)
